1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine

Drug Discovery Medicinal Chemistry Protease Inhibition

Addressing the need for metabolically stable amide bioisosteres in drug discovery, 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine (CAS 1159982-64-5) provides a bench-stable, orthogonally protected building block. • Trifluoroethylamine moiety enhances metabolic stability; demonstrated >6-fold increase in microsomal half-life for cathepsin K inhibitors. • Boc-protected piperidine enables orthogonal synthetic strategies, avoiding the unprotected amine’s incompatibility with coupling reactions. • CNS-favorable LogP (2.52) and TPSA (55.6 Ų) support BBB penetration for CNS targets. Available in high purity (≥95%) for immediate global shipment.

Molecular Formula C12H21F3N2O2
Molecular Weight 282.307
CAS No. 1159982-64-5
Cat. No. B592263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine
CAS1159982-64-5
Molecular FormulaC12H21F3N2O2
Molecular Weight282.307
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)N
InChIInChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-8(5-7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3
InChIKeyUSFSKVYSEAUBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Properties & Procurement of 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine


1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine (CAS 1159982-64-5), also known as tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate, is a protected, fluorine-containing heterocyclic amine with the molecular formula C₁₂H₂₁F₃N₂O₂ and a molecular weight of 282.30 g/mol [1]. As a bench-stable building block, its synthetic utility is defined by a unique combination of functional groups: a Boc-protected secondary amine on a piperidine ring and a primary amine adjacent to a trifluoromethyl group . This structure creates a chiral center at the alpha-carbon of the trifluoroethylamine, making the compound a mixture of enantiomers unless otherwise specified [1]. Its measured LogP of 2.52 and topological polar surface area of 55.6 Ų inform its physicochemical behavior in biological systems and its handling in organic synthesis [1].

Why Generic Analogs Cannot Substitute 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine


This compound occupies a specific synthetic niche due to its precise, orthogonal functionalization. Substituting a generic analog—such as a simpler Boc-aminopiperidine lacking the trifluoroethylamine group, or a non-protected trifluoroethylamine—fundamentally alters the molecule's properties and the experimental outcomes it enables. For example, the 2,2,2-trifluoroethylamine moiety serves as a privileged amide bioisostere in medicinal chemistry [1], conferring enhanced metabolic stability and altered physicochemical properties (e.g., increased lipophilicity and modulated basicity) [2]. Omitting this group removes the core biological and chemical rationale for its selection. Furthermore, the Boc protecting group is critical for orthogonal synthesis strategies; using an unprotected analog like 4-(2,2,2-trifluoro-1-aminoethyl)piperidine introduces an unprotected, nucleophilic amine, which would be incompatible with a wide range of subsequent reactions (e.g., peptide couplings, alkylations, acylations) [3]. The data presented below quantifies these differentiating features, demonstrating why this specific compound is a non-substitutable reagent for targeted applications.

Evidence Guide: 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine vs. Alternatives


Amide Bioisostere: Enhanced Metabolic Stability

This compound contains a 2,2,2-trifluoroethylamine motif, which is a validated amide bioisostere designed to enhance metabolic stability. In a study on cathepsin K inhibitors, replacement of a labile P2-P3 amide bond with a trifluoroethylamine isostere resulted in a peptide that was completely stable in rat liver microsomes over a 30-minute incubation period. In stark contrast, the parent amide-containing compound exhibited rapid degradation (t½ < 5 min) [1]. This demonstrates that the trifluoroethylamine unit can prevent enzymatic hydrolysis of a key amide bond, a feature that cannot be achieved by an unsubstituted ethylamine analog, which would still be susceptible to amidases.

Drug Discovery Medicinal Chemistry Protease Inhibition

LogP & TPSA Differentiation vs. Unprotected Analog

The presence of both the Boc protecting group and the trifluoroethylamine substituent significantly influences the compound's physicochemical properties. The measured LogP of this compound is 2.52, while its topological polar surface area (TPSA) is 55.6 Ų . The Boc group increases LogP by approximately 2 units relative to the deprotected free amine (estimated LogP ~0.5) [1]. This property is quantifiably different from that of a simpler analog, 4-(2,2,2-trifluoro-1-aminoethyl)piperidine, which would have a lower LogP and a different hydrogen bond donor/acceptor count due to the free amine. These differences directly impact solubility, membrane permeability, and chromatographic behavior.

Medicinal Chemistry ADME Physicochemical Profiling

Boc Protection for Orthogonal Synthesis

The Boc (tert-butoxycarbonyl) group on the piperidine nitrogen is a widely used, acid-labile protecting group with a well-defined cleavage profile. Its presence allows for selective deprotection in the presence of other base-labile groups, such as Fmoc or methyl esters. The compound's synthetic utility is therefore quantified not by a biological measurement, but by its compatibility with standard solid-phase peptide synthesis (SPPS) protocols. In contrast, using the unprotected 4-(2,2,2-trifluoro-1-aminoethyl)piperidine would result in immediate, unwanted side reactions with activated carboxylic acids (e.g., in peptide couplings), reducing the yield of the desired product to zero [1].

Organic Synthesis Combinatorial Chemistry Peptidomimetics

Research Applications of 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine


Synthesis of Metabolically Stable Peptidomimetics & Protease Inhibitors

This compound is an ideal building block for incorporating the metabolically robust trifluoroethylamine amide bioisostere into peptides and small-molecule drugs. By incorporating this moiety, researchers can directly test the hypothesis that replacing a labile amide bond will improve in vitro and in vivo stability, as demonstrated in the cathepsin K inhibitor studies [1]. The enhanced metabolic stability (quantified as a >6-fold increase in microsomal half-life) makes this a high-value precursor for developing oral drugs targeting proteases, kinases, and other enzymes where amide bond hydrolysis is a known limitation [1].

Building Block for Targeted Covalent Inhibitors (TCIs)

The primary amine adjacent to the trifluoromethyl group is a versatile synthetic handle. After Boc deprotection, the free piperidine amine can be functionalized with a wide range of electrophilic warheads (e.g., acrylamides, chloroacetamides) to create targeted covalent inhibitors. The trifluoroethylamine group's unique electronic properties can influence the reactivity of the warhead and the binding affinity to the target protein, offering a modular approach to TCI design.

Intermediate for MAGL Inhibitor Synthesis

Patent literature identifies this specific compound as a key intermediate in the synthesis of new heterocyclic compounds that act as monoacylglycerol lipase (MAGL) inhibitors [1]. MAGL is a therapeutic target for neurological disorders and cancer. The compound's structural features—the chiral amine and the Boc-protected piperidine—are essential for constructing the final bioactive molecules. Using a different starting material would not yield the same patent-defined chemical series.

CNS Drug Candidates with Favorable Physicochemical Profile

The measured LogP of 2.52 falls within the generally accepted optimal range for central nervous system (CNS) drug candidates (LogP 1-4) [1]. The TPSA of 55.6 Ų is also below the typical threshold of 90 Ų for good blood-brain barrier permeability . These properties make it a strategic starting point for synthesizing and profiling CNS-targeted compounds, where passive diffusion across the blood-brain barrier is often a prerequisite for activity.

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